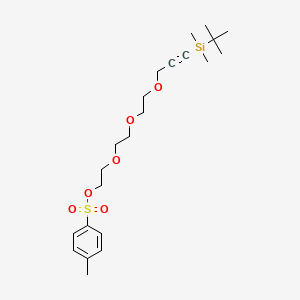

13,13,14,14-Tetramethyl-3,6,9-trioxa-13-silapentadec-11-yn-1-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13697299

Molecular Formula: C22H36O6SSi

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H36O6SSi |

|---|---|

| Molecular Weight | 456.7 g/mol |

| IUPAC Name | 2-[2-[2-[3-[tert-butyl(dimethyl)silyl]prop-2-ynoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C22H36O6SSi/c1-20-8-10-21(11-9-20)29(23,24)28-18-17-27-16-15-26-14-13-25-12-7-19-30(5,6)22(2,3)4/h8-11H,12-18H2,1-6H3 |

| Standard InChI Key | SYPKVRMPZBCYNP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC#C[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC#C[Si](C)(C)C(C)(C)C |

Introduction

Structural Analysis and Molecular Properties

Core Molecular Architecture

The compound’s structure features a silapentadecane backbone modified with three ether linkages (3,6,9-trioxa), a terminal alkyne group at position 11, and a 4-methylbenzenesulfonate ester at position 1. The silapentadecane system incorporates a silicon atom at position 13, bonded to four methyl groups, creating a sterically hindered tetrahedral geometry . This structural configuration is critical for stabilizing reactive intermediates during synthetic transformations.

The molecular formula is C₂₂H₃₆O₆SSi, with a molecular weight of 456.67 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES Code | CC1=CC=C(S(=O)(OCCOCCOCCOCC#CSi(C(C)(C)C)C)=O)C=C1 |

| CAS Number | 2742250-22-0 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Storage Conditions | Inert atmosphere, 2–8°C |

Synthesis and Manufacturing Processes

Stepwise Synthetic Pathways

The synthesis involves a multi-step sequence starting from chlorosilane precursors and propargyl ether intermediates :

-

Siloxane Backbone Assembly:

Reaction of tetramethylsilane with 1,2-ethanediol derivatives under acidic conditions yields the trioxa-silapentadecane framework. -

Alkyne Incorporation:

Sonogashira coupling introduces the terminal alkyne group at position 11, using palladium catalysis and copper iodide as a co-catalyst. -

Sulfonate Esterification:

The final step involves nucleophilic substitution between the silapentadecane alcohol and 4-methylbenzenesulfonyl chloride in dichloromethane, facilitated by triethylamine .

Optimization Challenges

Key challenges include:

-

Steric Hindrance: The tetramethylsilane group impedes nucleophilic attack during esterification, necessitating elevated temperatures (80–100°C) .

-

Moisture Sensitivity: The silicon center’s susceptibility to hydrolysis requires anhydrous conditions and inert gas purging .

Chemical Reactivity and Functional Transformations

Alkyne-Driven Reactions

The terminal alkyne participates in:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,4-disubstituted triazoles, enabling bioconjugation .

-

Hydroalkynylation: Palladium-mediated coupling with aryl halides extends the carbon chain for polymer applications .

Sulfonate Reactivity

The 4-methylbenzenesulfonate group acts as a leaving group in nucleophilic substitutions, facilitating:

-

Etherification: Displacement by alkoxide ions to form ether linkages.

-

Aminolysis: Reaction with primary amines to yield sulfonamide derivatives .

Applications in Advanced Materials and Synthesis

Surface Functionalization

The compound’s siloxane backbone enables covalent bonding to silicon-based substrates (e.g., glass, silica nanoparticles), creating hydrophobic or catalytic surfaces . Applications include:

-

Anti-reflective Coatings: Engineered films with tunable refractive indices.

-

Chromatographic Stationary Phases: Sulfonate groups improve ion-exchange capacity .

Polymer Chemistry

Incorporation into polyurethane or epoxy resins enhances thermal stability (Tg increase by 15–20°C) and reduces dielectric constants (ε < 2.5) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparative Analysis with Structural Analogues

Future Research Directions

Mechanistic Studies

-

Elucidate silicon’s role in stabilizing transition states during alkyne reactions.

-

Investigate solvent effects on sulfonate substitution kinetics.

Application Expansion

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume